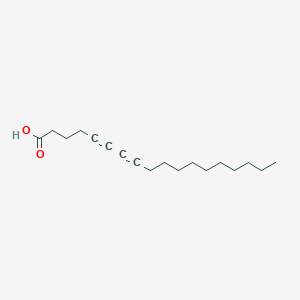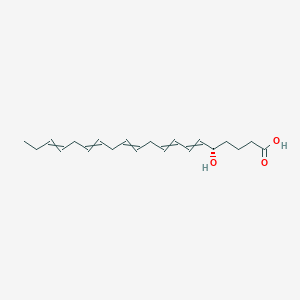
5S-Hydroxy-6E,8Z,11Z,14Z,17Z-Eicosapentaensäure
Übersicht
Beschreibung
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid, also known as 5-HETE, is a member of the Hydroxyeicosapentaenoic acids . It is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) .
Synthesis Analysis
The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This process is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .Molecular Structure Analysis
The molecular structure of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid consists of eicosanoic acids with an attached hydroxyl group and five CC double bonds .Chemical Reactions Analysis
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .Physical And Chemical Properties Analysis
The empirical formula of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is C20H32O3, and its molecular weight is 320.47 . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
5S-HEPE: ist bekannt für seine entzündungshemmenden Wirkungen. Es ist ein Metabolit der Eicosapentaensäure (EPA) und entsteht durch die Wirkung von 5-Lipoxygenase. Es wurde gezeigt, dass diese Verbindung die Entzündung in verschiedenen Zellmodellen reduziert, was bei der Behandlung von entzündlichen Erkrankungen von Vorteil sein könnte .
Rolle bei Stoffwechselerkrankungen
Die Forschung zeigt, dass 5S-HEPE eine Rolle bei Stoffwechselerkrankungen spielen kann. Erhöhte Serumspiegel dieser Verbindung wurden mit Hyperlipidämie in Verbindung gebracht, was auf einen möglichen Zusammenhang mit Störungen des Lipidstoffwechsels hindeutet. Es könnte ein Marker oder ein therapeutisches Ziel für die Behandlung von Krankheiten wie Diabetes und Dyslipidämie sein .
Insulinsekretion
5S-HEPE: wurde beobachtet, die glukoseinduzierte Insulinsekretion aus Pankreasinseln zu erhöhen. Dies deutet auf eine mögliche Anwendung bei der Steigerung der Insulinausschüttung als Reaktion auf hohen Blutzucker hin, was ein wichtiger Aspekt der Diabetesbehandlung ist .
Glucagon-ähnliches Peptid-1-Sekretion
Diese Verbindung erhöht auch die Sekretion von Glucagon-ähnlichem Peptid-1 (GLP-1) aus Darmzellen. GLP-1 ist ein Inkretin-Hormon, das die Insulinsekretion stimuliert. Daher könnte 5S-HEPE verwendet werden, um GLP-1 in Zuständen zu stimulieren, in denen seine Produktion beeinträchtigt ist .
Agonist von GPR119
5S-HEPE: wirkt als Agonist für den G-Protein-gekoppelten Rezeptor 119 (GPR119), der an der Regulation der Glukosehomöostase und des Energiehaushalts beteiligt ist. Durch die Aktivierung dieses Rezeptors könnte 5S-HEPE verwendet werden, um Stoffwechselprozesse zu modulieren, was möglicherweise zur Behandlung von Fettleibigkeit und Diabetes beiträgt .
Lipidbiochemie
In der Lipidbiochemie ist 5S-HEPE ein bedeutendes Molekül aufgrund seiner Rolle im Lipoxygenase-Weg. Es könnte verwendet werden, um die biochemischen Pfade von Lipiden und ihren Metaboliten zu untersuchen, was für das Verständnis der komplexen Lipid-Signalmechanismen im Körper unerlässlich ist .
Antioxidative Wirkungen
5S-HEPE: wurde mit antioxidativen Eigenschaften in Verbindung gebracht. Es kann Zellen möglicherweise vor oxidativem Stress schützen, der ein häufiger Faktor bei vielen chronischen Krankheiten ist, darunter Herz-Kreislauf-Erkrankungen und Krebs .
Pharmazeutische Entwicklung
Aufgrund seiner biologischen Aktivitäten ist 5S-HEPE in der pharmazeutischen Entwicklung von Interesse. Es könnte verwendet werden, um neue Medikamente zu entwickeln, die auf metabolische und entzündliche Pfade abzielen, und so neue Behandlungen für eine Reihe von Erkrankungen anbieten .
Wirkmechanismus
Target of Action
5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .
Biochemical Pathways
The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .
Pharmacokinetics
It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.
Result of Action
The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .
Action Environment
The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .
Zukünftige Richtungen
While the pathophysiological role of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is not clearly understood, it may be a significant mediator in allergic diseases, such as allergic asthma, allergic rhinitis, and atopic dermatitis . Targeting the OXE receptor may be a novel therapy for these kinds of inflammatory conditions . Selective OXE receptor antagonists are currently under investigation and could become potential therapeutic agents in allergy .
Eigenschaften
IUPAC Name |
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGQROYQYQRHF-GHWNLOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92008-51-0 | |
| Record name | 5-Hydroxyeicosapentaenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92008-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



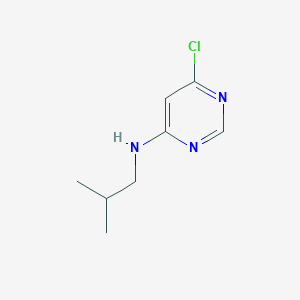
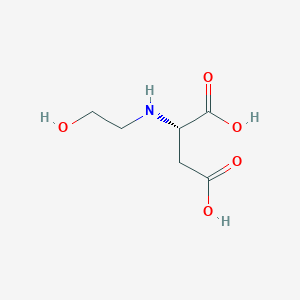


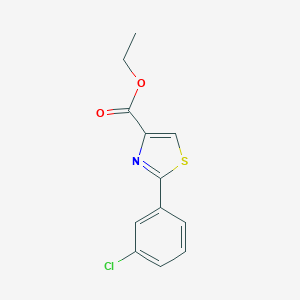
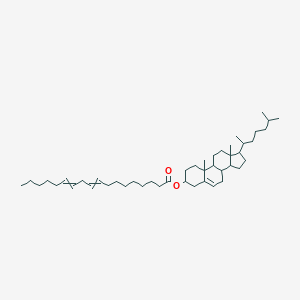
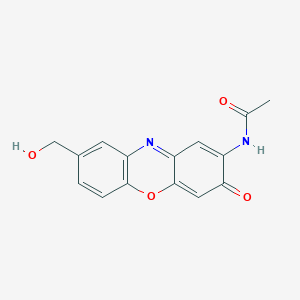
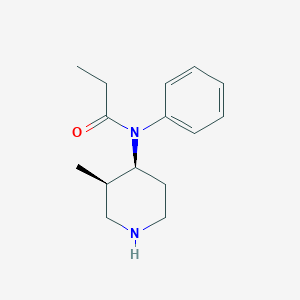
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)




